Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride
Description
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride (CAS: 1494617-49-0) is an amino acid ester derivative with the molecular formula C₁₂H₁₆ClFN₂O₃ and a molecular weight of 290.72 g/mol. Its IUPAC name is ethyl 2-[(4-amino-2-fluorobenzamido)amino]propanoate hydrochloride. Structurally, it features a fluorinated aromatic ring substituted with an amino group at the para position, a formamido linkage, and an ethyl ester group (Figure 1). The compound is classified as an ester and amino acid derivative, with applications in pharmaceutical and agrochemical research .
Key properties include:
- Appearance: White to off-white powder.
- Storage: Stable at room temperature under inert conditions (argon/vacuum).
- Packaging: Available in research and bulk quantities (e.g., fiber drums, steel tanks).
Properties
IUPAC Name |
ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBMBCJRHAZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Reductive Amination Approach
The most widely documented method involves reductive amination between 4-amino-2-fluorobenzoic acid derivatives and ethyl alaninate. This two-step protocol begins with the formation of an amide bond, followed by reduction and esterification.
Step 1: Amide Bond Formation
4-Amino-2-fluorobenzoic acid reacts with ethyl 2-aminopropanoate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Step 2: Hydrochloride Salt Formation
The intermediate amide is treated with hydrochloric acid (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and water yields the final product with >98% purity.
Table 1: Reaction Parameters for Reductive Amination
| Parameter | Condition |
|---|---|
| Coupling Agent | EDC or DCC (1.2 equiv) |
| Solvent | THF/DCM (1:1 v/v) |
| Temperature | 0–5°C → 25°C (gradual warming) |
| Reaction Time | 12–18 hours |
| Yield | 72–85% |
Acid Chloride Intermediate Method
An alternative route utilizes 4-amino-2-fluorobenzoyl chloride as the acylating agent. This method avoids the need for coupling agents, improving scalability for industrial production.
Procedure:
- Synthesis of 4-Amino-2-Fluorobenzoyl Chloride
Acylation of Ethyl Alaninate
Salt Formation
Table 2: Comparison of Acylation Methods
| Metric | Reductive Amination | Acid Chloride Method |
|---|---|---|
| Purity | 98% | 95–97% |
| Scalability | Moderate | High |
| Byproduct Formation | 5–8% | 2–3% |
| Cost Efficiency | $$ | $ |
Optimization Strategies for Industrial Production
Catalyst Selection
Patents highlight the use of iron-acetic acid systems for nitro-group reductions, avoiding palladium-based catalysts prone to poisoning. For example, reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate with Fe-HCl achieves 89% yield compared to 65% with Pd/C.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Byproduct Formation
-N-Oxidation of the amino group occurs at temperatures >30°C, necessitating strict temperature control.
-Ester Hydrolysis : Residual water in solvents leads to hydrolysis of the ethyl ester. Use of molecular sieves (3Å) reduces this side reaction to <2%.
Scalability Limitations
Batch processes for reductive amination face mixing inefficiencies in large reactors. Continuous flow systems with static mixers improve mass transfer, enhancing yields by 18% in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for hydrolysis reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation might produce a different set of products .
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis :
- The compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new compounds.
- Reactivity :
Biology
- Enzyme Inhibition Studies :
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. Minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL have been reported for similar compounds.
-
Antitumor Activity :
- Research on related compounds suggests potential antitumor activity, particularly against colon cancer cell lines like HT29. Modifications in the phenyl and amino groups have been shown to enhance cytotoxic effects.
Data Tables
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
Antitumor Activity Data
| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Case Studies
-
Antimicrobial Evaluation :
- In vitro studies have demonstrated that structural features of this compound contribute to enhanced antibacterial activity, particularly in inhibiting biofilm formation in bacterial cultures.
-
Cytotoxicity Assays :
- Studies evaluating the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells reveal that the presence of electron-donating groups is crucial for enhancing cytotoxicity, suggesting that modifications to the compound could improve its therapeutic potential against cancer.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic Substitution Effects
- Fluorine vs. Chlorine: The target compound’s 2-fluoro-4-aminophenyl group enhances electron-withdrawing effects and metabolic stability compared to chlorinated analogues (e.g., 4-chlorophenyl in ). Fluorine’s small size and high electronegativity improve binding affinity in target proteins .
- Methanesulfonyl vs. Amino Groups: The methanesulfonyl group in increases hydrophilicity and hydrogen-bonding capacity, favoring kinase inhibition. In contrast, the amino group in the target compound supports nucleophilic reactivity for coupling reactions .
Stereochemical Variations
Functional Group Impact on Bioactivity
- Ester vs. Hydroxyl Groups : The ethyl ester in the target compound enhances cell membrane permeability, whereas the hydroxyl group in introduces polarity, affecting solubility and metabolic pathways .
- Herbicidal Activity: Compounds like quizalofop-P-ethyl () share the ethyl ester backbone but incorporate a chloroquinoxaline moiety for herbicidal activity, unlike the target compound’s amino-fluorophenyl motif .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride (CAS No. 1494617-49-0) is a synthetic organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16ClFN2O3
- Molecular Weight : 290.72 g/mol
- IUPAC Name : Ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate; hydrochloride
- Appearance : Powder
This compound functions primarily through its interaction with specific enzymes and receptors. The compound's structure allows it to act as a competitive inhibitor for various biological pathways, which can lead to alterations in enzyme activity and subsequent physiological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Protein Interactions : It may also interact with proteins, altering their function and stability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 µg/mL |
| Escherichia coli | High | 16 µg/mL |
| Pseudomonas aeruginosa | Low | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that modifications to the fluorine substituent significantly enhanced antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) while maintaining lower toxicity levels in mammalian cell lines .
- Enzyme Interaction Studies : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis. The study found that this compound effectively inhibited transpeptidase activity, which is crucial for bacterial survival .
Therapeutic Applications
Given its biological activity, this compound holds promise in several therapeutic areas:
- Antibacterial Therapy : Its potential use as an antibacterial agent could be explored further, especially against resistant strains.
- Drug Development : The compound may serve as a lead structure for synthesizing new drugs targeting specific bacterial enzymes or pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, such as temperature (e.g., 50–70°C for amidation) and pH (neutral to mildly acidic conditions to prevent decomposition). Multi-step protocols, including protection/deprotection of functional groups (e.g., amine and carboxylic acid), are critical. Purification via recrystallization or column chromatography using silica gel (eluent: dichloromethane/methanol gradients) ensures high purity. Catalysts like EDCI/HOBt for coupling reactions can improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl group and ester linkage. Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹). Mass Spectrometry (MS) via ESI+ or MALDI-TOF validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What methodologies are used to assess the in vitro cytotoxicity of this compound?
- Methodological Answer : Standard cytotoxicity assays include MTT or resazurin-based viability tests in cell lines (e.g., HEK293, HeLa). Dose-response curves (0.1–100 µM) over 24–72 hours determine IC₅₀ values. Controls (e.g., DMSO vehicle) and replicates (n ≥ 3) are essential to minimize variability. Flow cytometry can assess apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., serum concentration, cell passage number) or compound solubility (use of co-solvents like PEG-400). Meta-analysis of raw data with standardized normalization (e.g., Z-score) and orthogonal assays (e.g., SPR for binding affinity) can reconcile results. Cross-validation using structurally related analogs (e.g., ) identifies structure-activity trends .
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and active sites (e.g., kinases, proteases). Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100+ ns. Free-energy perturbation (FEP) calculations quantify binding energy contributions from specific substituents (e.g., fluorine’s electronegativity) .
Q. How does the introduction of the fluorine atom in the phenyl ring influence the compound's pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity (logP +0.3–0.5), improving membrane permeability. Comparative studies using LC-MS/MS in plasma and microsomal stability assays quantify half-life differences. Fluorine’s electron-withdrawing effect also modulates pKa of adjacent amines, affecting solubility and protein binding .
Q. What experimental approaches are utilized to determine the enantiomeric purity of this compound, and how do chiral centers impact its biological activity?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers, while polarimetry confirms optical rotation. Enantiopure synthesis via asymmetric catalysis (e.g., Evans oxazolidinones) ensures stereochemical control. Biological assays comparing racemic vs. enantiopure forms (e.g., ) reveal stereospecific activity, such as enhanced receptor binding in (S)-enantiomers .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., hydrochloride salt vs. free base). Validate via PXRD to identify crystalline phases. Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (e.g., ethanol, DMSO). Co-solvency studies (e.g., PEG-400/water mixtures) improve reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
